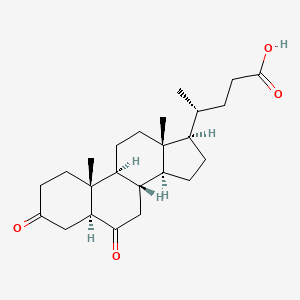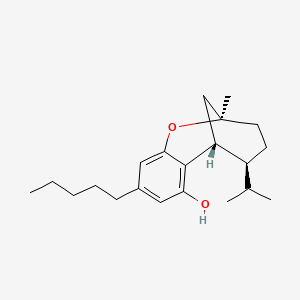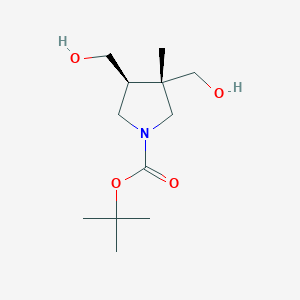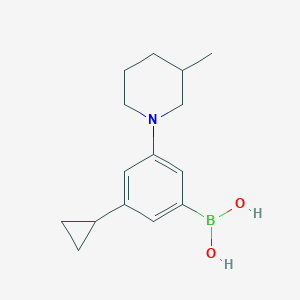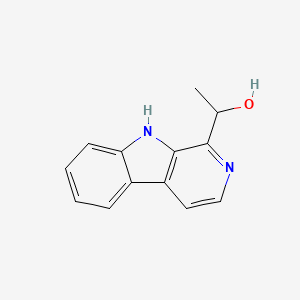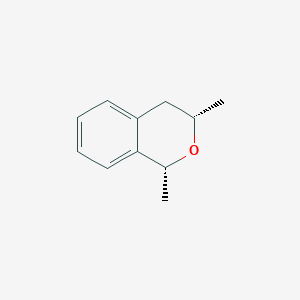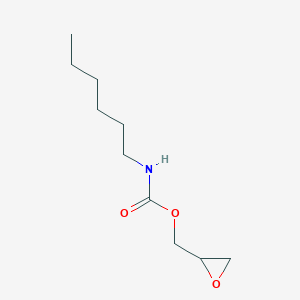
(Oxiran-2-yl)methyl hexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Oxiran-2-yl)methyl hexylcarbamate is an organic compound that features an oxirane (epoxide) ring and a carbamate group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl hexylcarbamate typically involves the reaction of hexyl isocyanate with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexyl isocyanate+Glycidol→(Oxiran-2-yl)methyl hexylcarbamate
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Oxiran-2-yl)methyl hexylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
(Oxiran-2-yl)methyl hexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Oxiran-2-yl)methyl hexylcarbamate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The carbamate group can also interact with biological targets, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (Oxiran-2-yl)methyl methylcarbamate
- (Oxiran-2-yl)methyl ethylcarbamate
- (Oxiran-2-yl)methyl butylcarbamate
Uniqueness
(Oxiran-2-yl)methyl hexylcarbamate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other similar compounds and can result in different chemical and biological properties.
Propiedades
Número CAS |
102450-96-4 |
|---|---|
Fórmula molecular |
C10H19NO3 |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl N-hexylcarbamate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-4-5-6-11-10(12)14-8-9-7-13-9/h9H,2-8H2,1H3,(H,11,12) |
Clave InChI |
GYKHSHCBDUPRPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


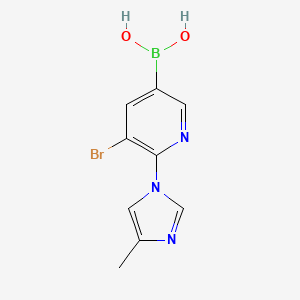
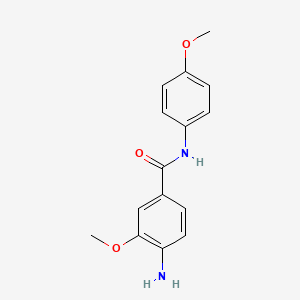

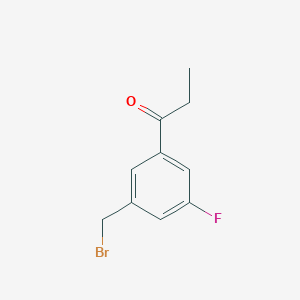
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)


